REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:8](=[O:9])[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][C:4]1([CH3:21])[CH3:20])[CH3:2]>[Pd]>[CH2:1]([N:3]1[C:4]([CH3:21])([CH3:20])[CH2:5][NH:6][CH2:7][C:8]1=[O:9])[CH3:2]
|
Name
|
benzyl 4-ethyl-3,3-dimethyl-5-oxopiperazine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(CN(CC1=O)C(=O)OCC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the additional filtration with toluene
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(CNCC1(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |